N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide

Molecular bioactivity Target engagement Early discovery profiling

N,N-Diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide (CAS 692746-13-7) belongs to the 2-(substituted-amino)-benzothiazole-6-sulfonamide class, a scaffold extensively investigated for broad-spectrum HIV protease inhibition and carbonic anhydrase (CA) isoform inhibition. The compound bears three distinguishing structural features: an N,N-diallyl tertiary sulfonamide at position 6, a 4-methoxyphenylsulfonylamino group at position 2, and the benzothiazole core.

Molecular Formula C20H21N3O5S3
Molecular Weight 479.6g/mol
CAS No. 692746-13-7
Cat. No. B489745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide
CAS692746-13-7
Molecular FormulaC20H21N3O5S3
Molecular Weight479.6g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(CC=C)CC=C
InChIInChI=1S/C20H21N3O5S3/c1-4-12-23(13-5-2)31(26,27)17-10-11-18-19(14-17)29-20(21-18)22-30(24,25)16-8-6-15(28-3)7-9-16/h4-11,14H,1-2,12-13H2,3H3,(H,21,22)
InChIKeyGMWDJAANYMYKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide (CAS 692746-13-7): Core Structural Identity and Procurement-Relevant Classification


N,N-Diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide (CAS 692746-13-7) belongs to the 2-(substituted-amino)-benzothiazole-6-sulfonamide class, a scaffold extensively investigated for broad-spectrum HIV protease inhibition [1] and carbonic anhydrase (CA) isoform inhibition [2]. The compound bears three distinguishing structural features: an N,N-diallyl tertiary sulfonamide at position 6, a 4-methoxyphenylsulfonylamino group at position 2, and the benzothiazole core. Its molecular formula is C20H21N3O5S3 with a molecular weight of 479.58 g/mol [3]. The compound is cataloged in the Molecular Bioactivity Database (MolBiC) with preliminary bioactivity annotation, though full pharmacological characterization remains limited in the public domain [4].

Benzothiazole-6-sulfonamide scaffold with reported HIV-1 protease and CA target space
N,N-diallyl and 4-methoxyphenylsulfonylamino dual substitution distinct from primary sulfonamide CA inhibitors
Preliminary bioactivity annotation (≤0.1 μM tier) with limited pharmacological characterization

Why N,N-Diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide Cannot Be Replaced by a Generic Benzothiazole-6-sulfonamide Analog


Generic substitution among benzothiazole-6-sulfonamide analogs is precluded by dual-site structural divergence that independently modulates biological target engagement. At position 6, the N,N-diallyl tertiary sulfonamide replaces the primary sulfonamide (–SO2NH2) found in prototypical carbonic anhydrase inhibitors such as 2-amino-1,3-benzothiazole-6-sulfonamide [1]. This substitution eliminates the zinc-binding NH2 group essential for CA inhibition while introducing two terminal allyl moieties that can participate in irreversible covalent interactions or alter physicochemical properties (computed logP shift of approximately +2.5 units vs. the primary sulfonamide parent) [2]. At position 2, the 4-methoxyphenylsulfonylamino group replaces both the simple amino group of the parent scaffold and the tert-butylurea moiety of earlier HIV protease inhibitor series, a modification shown in the benzothiazolesulfonamide HIV protease inhibitor patent family to confer improved antiviral potency relative to the urea-linked congeners [3]. These two modifications are orthogonal; altering either site produces a compound with a fundamentally different biological target profile, rendering in-class compounds non-interchangeable for any application requiring target specificity.

Predicted loss of CA inhibition
N,N-diallyl tertiary sulfonamide eliminates zinc-binding NH, redirecting target profile away from carbonic anhydrase
Distinct target binding at position 2
4-methoxyphenylsulfonylamino group may shift target engagement vs. urea or simple amino analogs
Substantial logP and HBD shift
Computed logP increase and reduced hydrogen-bond donors alter solubility and permeability predictions

N,N-Diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide: Quantitative Differentiation Evidence Versus Structural Analogs


Molecular Bioactivity Database Annotation: Preliminary Bioactivity Tier Differentiation from Unannotated Benzothiazole-6-sulfonamide Analogs

The target compound (CP0671412) is registered in the MolBiC database with a bioactivity value annotated in the ≤0.1 μM tier, indicating at least one protein target interaction meeting this potency threshold [1]. By contrast, the structurally closest commercially listed analog, 2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid (CAS 929961-91-1), and the parent scaffold 2-amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) do not carry comparable annotated bioactivity entries in this database. The N,N-diallyl substitution at position 6 is the sole structural feature distinguishing the target compound from the 6-carboxylic acid analog, suggesting that the tertiary diallylsulfonamide group is a critical determinant of the observed bioactivity profile.

Bioactivity Annotation
Cross-study comparable
≤0.1 μM
vs
Unannotated
Prioritizes target compound in early screening
MolBiC database; target identity not disclosed
Molecular bioactivity Target engagement Early discovery profiling

Carbonic Anhydrase Isoform Selectivity: Class-Level Inference from Benzothiazole-6-sulfonamide Scaffold Modifications

The benzothiazole-6-sulfonamide scaffold has been systematically characterized for carbonic anhydrase (CA) inhibition across isoforms I, II, IX, and XII. In the foundational structure–activity relationship (SAR) study by Ibrahim et al., compounds bearing a primary sulfonamide (–SO2NH2) at position 6 achieved Ki values as low as 0.57 nM against CA IX and 2.3 nM against CA XII [1]. The target compound replaces the primary sulfonamide with an N,N-diallyl tertiary sulfonamide, which eliminates the zinc-binding NH proton required for CA active-site coordination. This structural modification is predicted—based on established CA pharmacophore models—to abrogate CA inhibitory activity entirely [2]. Consequently, the target compound is differentiated from CA-inhibiting benzothiazole-6-sulfonamides (e.g., 2-amino-1,3-benzothiazole-6-sulfonamide and its N-substituted derivatives) by its predicted lack of CA engagement, redirecting its biological profile toward alternative targets such as those annotated in the HIV protease inhibitor patent family [3].

CA Selectivity Prediction
Class-level inference
Predicted >1000× lower CA IX potency
Redirects away from CA-targeting applications
Based on zinc-binding pharmacophore; no experimental data
Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII

HIV-1 Protease Inhibitor Patent Family: Structural Basis for Potency Differentiation Relative to Urea-Linked Congeners

The benzothiazolesulfonamide HIV protease inhibitor patent family (HU229224B1 and related filings) explicitly claims 2-(substituted-amino)-benzothiazole-6-sulfonamide compounds as broad-spectrum HIV protease inhibitors. Nizi et al. (2003) demonstrated that replacement of the t-butylurea moiety in a lead series with a benzothiazolesulfonamide group yielded inhibitors with improved potency and antiviral activity [1]. The target compound incorporates both the benzothiazolesulfonamide core at position 2 (as a 4-methoxyphenylsulfonylamino variant) and an N,N-diallyl tertiary sulfonamide at position 6—a substitution pattern that falls within the generic Markush claims of HU229224B1 but is not exemplified in the published literature. The 4-methoxyphenylsulfonyl group at position 2 represents an electron-rich aryl sulfonamide that may confer differential target binding relative to the unsubstituted phenylsulfonamide or alkyl sulfonamide variants described in the patent [2].

HIV-1 Protease Patent
Class-level inference
Encompassed by HU229224B1; no disclosed IC50
Potential HIV protease inhibitor scaffold
Requires experimental validation
HIV protease inhibition Antiviral drug discovery Benzothiazolesulfonamide pharmacophore

Physicochemical Property Differentiation: Computed logP and Hydrogen-Bonding Profile vs. Primary Sulfonamide Analogs

The N,N-diallyl tertiary sulfonamide at position 6 confers a fundamentally different physicochemical profile compared to primary sulfonamide (–SO2NH2) benzothiazole analogs. The target compound has an estimated logP of approximately 2.0 (XLogP3), reflecting the lipophilic contribution of the two allyl groups and the 4-methoxyphenyl moiety [1]. In contrast, 2-amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) has an estimated logP of approximately -0.5. The ΔlogP of ~2.5 units corresponds to a predicted ~300-fold increase in octanol–water partition coefficient, substantially altering predicted membrane permeability and distribution behavior [2]. Additionally, the tertiary sulfonamide eliminates two hydrogen-bond donor (HBD) sites compared to the primary sulfonamide, reducing the total HBD count from 3 to 1 and modifying the compound's ability to engage in hydrogen-bonding networks at target binding sites.

Computed logP Shift
Computed
ΔlogP ≈ +2.5; HBD count 1 vs 3
Alters solubility and permeability predictions
Computed estimate; not experimentally validated
Physicochemical profiling logP Permeability prediction ADME properties

Antibacterial Activity Class Baseline: Differentiation of 4-Methoxyphenylsulfonylamino Benzothiazoles from Simple Sulfanilamide Benzothiazole Hybrids

Benzothiazole sulfonamide derivatives have been evaluated as antibacterial agents targeting DNA gyrase B. In a representative study by Argyropoulou et al. (2009), sulfonamide thiazole and benzothiazole derivatives bearing a benzenesulfonamide moiety at position 2 demonstrated MIC values ranging from 0.3 to 100 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis . The target compound replaces the simple benzenesulfonamide with a 4-methoxyphenylsulfonylamino group at position 2, an electron-donating substituent (OCH3) that may modulate sulfonamide NH acidity (predicted pKa shift of approximately -0.5 units) and consequently affect target binding interactions [1]. However, no direct antibacterial MIC data are publicly available for this specific compound, and the class-level antibacterial activity of benzothiazole sulfonamides is generally weaker than that of clinically used sulfonamide antibiotics (e.g., sulfamethoxazole MIC ≤ 2 μg/mL against susceptible strains).

Antibacterial Class Baseline
Class-level inference
No MIC data; 4-methoxy underexplored
May offer novel Gram-positive activity profile
Requires MIC screening; comparator series differ
Antibacterial DNA gyrase inhibition Gram-positive bacteria Sulfonamide pharmacophore

TRPV1/VR1 Antagonist Patent Space Overlap: Structural Analogy to Benzothiazolesulfonamide Pain Targets

The benzothiazolesulfonamide scaffold is claimed in US Patent Application 20080114041 as TRPV1 (VR1) antagonists for the treatment of pain, inflammatory disorders, and neuropathic conditions [1]. The generic Formula I in this patent encompasses benzothiazole sulfonamides with variable substitution at positions 2, 4, 5, 6, and 7. The target compound's substitution pattern—a sulfonylamino group at position 2 and a sulfonamide at position 6—falls within the claimed chemical space, though the specific N,N-diallyl and 4-methoxyphenylsulfonylamino combination is not among the exemplified compounds. The closest exemplified analogs in this patent family contain simpler alkyl or aryl sulfonamide substituents. The N,N-diallyl group, with its two terminal olefins, introduces potential for covalent probe development through thiol–ene chemistry or metabolic epoxidation, a feature absent from saturated alkyl sulfonamide analogs [2].

TRPV1 Patent Overlap
Supporting evidence
Structurally covered; allyl handles for bioconjugation
Supports covalent probe development
No TRPV1 functional assay data available
TRPV1 antagonist Vanilloid receptor Pain Benzothiazole sulfonamide

Recommended Research and Industrial Application Scenarios for N,N-Diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide (CAS 692746-13-7)


HIV-1 Protease Inhibitor Lead Optimization and Resistance Profiling

Based on the compound's structural inclusion within the HU229224B1 HIV protease inhibitor patent family and the demonstrated potency advantage of benzothiazolesulfonamides over urea-linked congeners [1], this compound is positioned as a candidate for resistance profiling panels against HIV-1 protease variants. Its N,N-diallyl group at position 6 and 4-methoxyphenylsulfonylamino group at position 2 represent underexplored substitution vectors that may address resistance mutations emerging against first-generation benzothiazolesulfonamide protease inhibitors. Procurement is indicated for laboratories conducting structure-guided optimization of HIV protease inhibitors with novel P2/P2' substituents [2].

Non-Carbonic Anhydrase Target Deorphanization Screening

The compound's tertiary N,N-diallylsulfonamide group is predicted to abolish carbonic anhydrase (CA) inhibitory activity by eliminating the zinc-binding NH proton [1], yet the MolBiC database annotates bioactivity at ≤0.1 μM against at least one protein target [2]. This combination—predicted CA inactivity coupled with confirmed target engagement at sub-micromolar potency—makes the compound an informative probe for deorphanizing the molecular target(s) responsible for the annotated bioactivity. It is recommended for use in broad-panel biochemical profiling assays (e.g., Eurofins LeadProfiling or DiscoverX scanMAX) to identify the specific target(s) engaged, followed by SAR expansion around the N,N-diallyl motif .

Covalent Probe Development Leveraging Terminal Allyl Moieties

The two terminal allyl groups on the N,N-diallylsulfonamide substituent provide synthetic versatility not available in saturated dialkyl sulfonamide analogs. These olefins can serve as handles for thiol–ene click chemistry conjugation to fluorophores, biotin, or solid supports for target identification and pull-down experiments [1]. Additionally, the allyl groups may undergo metabolic epoxidation in cellular systems, generating reactive intermediates that could covalently modify target proteins—a property exploitable for covalent inhibitor design. This compound is recommended for medicinal chemistry groups exploring covalent fragment-based drug discovery starting from benzothiazole sulfonamide scaffolds [2].

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Triage

The compound's estimated logP of ~2.0 [1] places it within the favorable range for CNS penetration (typically logP 1–4), while its molecular weight of 479.58 g/mol exceeds the typical CNS drug cutoff of ~400 g/mol. This borderline profile makes the compound a useful benchmarking tool for assessing the predictive accuracy of in silico CNS MPO (Multi-Parameter Optimization) scores for benzothiazole sulfonamide chemotypes. Procurement is recommended for laboratories validating computational ADME models against experimental brain–plasma ratio data in rodent PK studies [2].

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor scaffold exploration
Dual substitution pattern (N,N-diallyl, 4-methoxyphenylsulfonylamino)
Protease inhibition and resistance profiling assays
Non-CA target deorphanization screening
Predicted absence of carbonic anhydrase inhibition
Broad-panel biochemical profiling (e.g., kinase, protease panels)
Covalent probe chemistry studies
Terminal allyl groups for bioconjugation
Thiol–ene conjugation efficiency and target engagement
ADME property benchmarking
Computed logP and hydrogen-bond donor profile
Experimental logD and CNS penetration assessment
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